2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide
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Overview
Description
2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H16BrN3O2 and its molecular weight is 350.216. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions and Crystal Structure Analysis
Research on antipyrine-like derivatives closely related to 2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide has provided insights into their intermolecular interactions and crystal structures. For instance, studies on 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide revealed that the crystal packing of these compounds is primarily stabilized by N–H⋯O and C–H⋯O hydrogen bonds, in addition to C–H⋯π and lone pair⋯π contacts. Such interactions have been thoroughly analyzed through Hirshfeld surface analysis and DFT calculations, suggesting that the molecular sheets are primarily formed by hydrogen bonds, with a significant contribution from electrostatic energy. This research could provide a basis for understanding the structural properties and potential applications of this compound in various fields, such as material science and pharmaceuticals (Saeed et al., 2020).
Synthesis and Reactivity
The compound's synthesis and reactivity have been explored through various studies, focusing on the creation of novel derivatives and understanding their chemical behavior. For example, the synthesis of related pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives has been reported, showcasing the compound's versatility in generating a wide array of chemical structures with potential biological activities. Such research not only sheds light on the synthetic pathways but also opens up possibilities for the compound's application in developing new chemical entities with therapeutic potential (Abunada et al., 2008).
Drug Development and Molecular Interactions
In the realm of drug development, the structural features and molecular interactions of compounds like this compound are of significant interest. Research into similar compounds has provided insights into their potential as CCR5 antagonists, highlighting the importance of understanding the molecular framework and interactions for designing effective therapeutic agents. Such studies are crucial for identifying the pharmacophoric elements and optimizing the compounds for better efficacy and safety profiles (Ikemoto et al., 2005).
Mechanism of Action
Target of Action
Similar compounds containing imidazole and indole moieties have been reported to interact with a broad range of targets .
Mode of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with their targets that lead to these effects are diverse and depend on the specific structure and properties of each compound.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways related to their biological activities .
Pharmacokinetics
The molecular weight of the compound is 214059 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
2-bromo-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-19-14-6-7-21-9-11(14)13(18-19)8-17-15(20)10-4-2-3-5-12(10)16/h2-5H,6-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXMSCSMNVGDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.